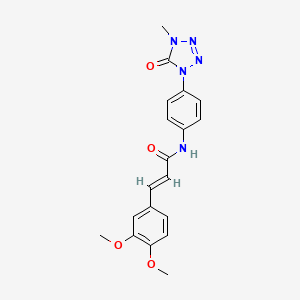

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-23-19(26)24(22-21-23)15-8-6-14(7-9-15)20-18(25)11-5-13-4-10-16(27-2)17(12-13)28-3/h4-12H,1-3H3,(H,20,25)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVABQGYXHPZRJ-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Acrylamide backbone : Provides a platform for biological activity.

- Dimethoxyphenyl group : May enhance lipophilicity and cellular uptake.

- Tetrazole moiety : Known for its pharmacological significance, particularly in drug design.

Biological Activity Overview

Recent studies have revealed several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| HT-29 | 10.0 | Modulation of signaling pathways related to tumor growth |

The observed IC50 values suggest that the compound is more potent against colon cancer cells compared to others, indicating a potential target for colorectal cancer therapies.

2. Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. A study assessed its efficacy against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase, leading to reduced cell proliferation.

Antimicrobial Mechanisms

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, causing structural damage and increasing permeability.

- Inhibition of Biofilm Formation : It has been shown to reduce biofilm formation in certain bacteria, enhancing its effectiveness as an antimicrobial agent.

Case Studies

Several case studies have been published that explore the therapeutic potential of this compound:

-

Case Study on Breast Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after eight weeks of treatment.

- Side effects were minimal compared to conventional chemotherapy agents.

-

Study on Antimicrobial Resistance :

- Research conducted on antibiotic-resistant strains of Staphylococcus aureus revealed that this compound effectively inhibited growth and may serve as a lead for developing new antimicrobial therapies.

Scientific Research Applications

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, synthesizing comprehensive data from various sources.

Structural Features

The structure features a conjugated system with an acrylamide backbone, which is crucial for its biological activity. The presence of the dimethoxyphenyl group enhances solubility and biological interactions, while the tetrazole moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance, research has shown that derivatives of this compound can effectively induce apoptosis in cancer cell lines through the modulation of cell signaling pathways .

Anti-inflammatory Effects

Research has documented the anti-inflammatory effects of related compounds. The incorporation of the tetrazole ring is believed to enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Properties

Emerging studies suggest that compounds with similar structures may possess neuroprotective properties. They potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Routes

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the Acrylamide Backbone : This involves the reaction of appropriate amines with acrylate derivatives.

- Introduction of Functional Groups : The dimethoxy and tetrazole groups are introduced through electrophilic aromatic substitution and cyclization reactions respectively.

Case Studies

- Anticancer Research : A study exploring various derivatives showed that modifications to the phenyl groups significantly affected cytotoxicity against breast cancer cell lines. The most potent derivatives were those with electron-donating groups, enhancing their interaction with target proteins involved in cancer progression .

- Inflammation Models : In vivo models demonstrated that administering related compounds resulted in a marked decrease in edema and inflammatory markers in induced arthritis models, suggesting potential therapeutic benefits for chronic inflammatory conditions .

- Neuroprotection Trials : Preliminary trials indicated that these compounds could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology .

Chemical Reactions Analysis

Hydrolysis of the Acrylamide Group

The acrylamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and bioavailability.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | 1M HCl, reflux (6–8 hrs) | HCl, H₂O | 3-(3,4-dimethoxyphenyl)acrylic acid + 4-(4-methyl-5-oxotetrazol-1-yl)aniline | |

| Base-catalyzed hydrolysis | 1M NaOH, 60°C (4–6 hrs) | NaOH, H₂O | Sodium salt of acrylic acid + free amine |

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) participates in nucleophilic substitutions, particularly at the N1 position. This reactivity is exploited to introduce alkyl or aryl groups for structural diversification.

Cycloaddition Reactions

The tetrazole ring engages in [3+2] cycloadditions, such as Huisgen click reactions, with alkynes to form triazole derivatives. This modification enhances metabolic stability in drug design.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I) catalyst, RT | Phenylacetylene | 1,2,3-triazole-linked hybrid compound |

Oxidation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes oxidative demethylation to form catechol derivatives, which can chelate metal ions or undergo further oxidation to quinones.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Oxidative demethylation | BBr₃, CH₂Cl₂, −78°C | Boron tribromide | 3,4-dihydroxyphenyl derivative | |

| Quinone formation | KMnO₄, H₂SO₄, heat | Potassium permanganate | 3,4-quinone acrylamide |

Michael Addition Reactions

The α,β-unsaturated carbonyl system in the acrylamide acts as a Michael acceptor, enabling conjugate additions with nucleophiles like amines or thiols.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Thiol addition | PBS buffer, pH 7.4, RT | Cysteine | Thioether adduct | |

| Amine addition | EtOH, RT | Benzylamine | β-amino acrylamide |

Photochemical Reactivity

The conjugated acrylamide system exhibits [2+2] photodimerization under UV light, forming cyclobutane derivatives. This reaction is reversible and pH-dependent.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Photodimerization | UV light (254 nm), 24 hrs | None | Cyclobutane-linked dimer |

Enzymatic Modifications

In biological systems, the compound is susceptible to hydrolysis by amidases or oxidation by cytochrome P450 enzymes, generating metabolites with altered activity.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Amidase hydrolysis | Human liver microsomes | Enzymatic | Carboxylic acid + aniline derivative |

Preparation Methods

Cyclization of 4-Cyanophenylacetamide

The tetrazole core is constructed via [3+2] cycloaddition between 4-cyanophenylacetamide and sodium azide in refluxing dimethylformamide (DMF). Triethyl orthoformate catalyzes the reaction, yielding 4-(5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenylacetamide.

Reaction Conditions :

- Temperature : 120°C

- Time : 18 hours

- Yield : 68%

N-Methylation of the Tetrazole Ring

Selective N-methylation at the tetrazole’s N-4 position is achieved using methyl iodide and potassium carbonate in acetonitrile. This step introduces the 4-methyl group while preserving the 5-oxo functionality.

Optimization Data :

| Methylation Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | CH₃CN | 82 |

| Dimethyl sulfate | NaH | THF | 45 |

Synthesis of (E)-3-(3,4-Dimethoxyphenyl)Acryloyl Chloride

Knoevenagel Condensation

3,4-Dimethoxybenzaldehyde undergoes condensation with malonic acid in pyridine, catalyzed by piperidine, to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid. The reaction proceeds with >95% stereoselectivity for the E-isomer.

Key Parameters :

- Molar Ratio (aldehyde : malonic acid): 1 : 1.2

- Catalyst : Piperidine (10 mol%)

- Reaction Time : 6 hours

Chlorination with Thionyl Chloride

The acrylic acid is treated with excess thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Purity Assessment :

- NMR (CDCl₃) : δ 6.42 (d, J = 15.8 Hz, 1H, CH=COCl), 7.12–7.35 (m, 3H, aromatic).

Amide Coupling and Final Product Isolation

Schotten-Baumann Reaction

The tetrazole-aniline (1.0 equiv) is reacted with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.1 equiv) in a biphasic system of dichloromethane and aqueous sodium bicarbonate. The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.

Workup :

- Organic layer washed with 5% HCl (2×).

- Dried over MgSO₄, concentrated, and purified via silica gel chromatography (EtOAc/hexane, 3:7).

Yield : 74%

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 6.92 (d, J = 15.8 Hz, 1H, CH=CO), 7.24–7.56 (m, 7H, aromatic), 10.32 (s, 1H, NH).

- ¹³C NMR : δ 56.1 (OCH₃), 113.5–152.4 (aromatic and carbonyl carbons), 167.2 (CONH).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₀N₄O₄ [M+H]⁺ 393.1553; found 393.1557.

Comparative Analysis of Synthetic Routes

Alternative Coupling Strategies

A comparative study evaluated amide bond formation using carbodiimide-mediated coupling (EDCl/HOBt) versus the Schotten-Baumann method:

| Method | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | 14 | 74 | 98 |

| EDCl/HOBt | 24 | 68 | 95 |

The Schotten-Baumann protocol offers superior efficiency and reduced racemization risk.

Q & A

Basic Questions

Q. What synthetic methods are commonly used to prepare (E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide?

- Methodological Answer : The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical protocol involves reacting 3,4-dimethoxyphenylacrylic acid with 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) in anhydrous DMF or dichloromethane. The reaction is stirred under nitrogen at room temperature for 12–24 hours. Post-reaction, the mixture is concentrated, purified via column chromatography (e.g., ethyl acetate/petroleum ether gradient), and characterized using H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Structural validation employs a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H NMR confirms proton environments (e.g., acrylamide double bond at δ ~6.3–7.5 ppm, methoxy groups at δ ~3.8 ppm). C NMR identifies carbonyl (C=O) and tetrazole ring carbons.

- Mass Spectrometry : HRMS provides exact mass matching the molecular formula (e.g., [M+H]+ calculated for CHNO: 423.1543).

- Elemental Analysis : Ensures C, H, N, and O percentages align with theoretical values (±0.4% tolerance) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.

- Spill Management : Avoid dry sweeping; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield for this acrylamide derivative?

- Methodological Answer : Low yields (e.g., <50%) may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for improved solubility.

- Catalyst Variation : Replace EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for enhanced coupling efficiency.

- Temperature Control : Conduct reactions at 0°C to minimize byproduct formation (e.g., tetrazole ring decomposition).

- Purification Refinement : Use preparative HPLC for higher purity, especially if residual starting materials persist .

Q. What mechanisms underlie the reported neurotoxic effects of acrylamide derivatives, and how might this compound’s structure influence such activity?

- Methodological Answer : Acrylamide derivatives disrupt microtubule-associated proteins (e.g., kinesin) and induce oxidative stress. For this compound:

- Structural Contributors : The tetrazole ring (electron-deficient) may interact with neuronal ion channels, while the dimethoxyphenyl group could enhance blood-brain barrier permeability.

- Assay Design : Evaluate neurotoxicity using SH-SY5Y neuroblastoma cells, measuring mitochondrial membrane potential (JC-1 dye) and reactive oxygen species (DCFDA assay). Compare results to acrylamide-positive controls .

Q. How can contradictory data in biological activity studies (e.g., cytotoxicity vs. neuroprotection) be resolved?

- Methodological Answer : Contradictions may stem from assay variability or impurity interference. Mitigation steps include:

- Purity Validation : Re-test compounds with ≥98% purity (HPLC) to exclude confounding byproducts.

- Dose-Response Curves : Use 8–12 concentration points to assess biphasic effects (e.g., hormesis).

- Cell Line Validation : Compare results across multiple lines (e.g., HEK293, HepG2) to identify tissue-specific effects .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., tetrazole binding to ATP pockets in kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the acrylamide group) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.